5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine
描述
Significance of Fused Pyrimidine (B1678525) Systems in Pharmaceutical Sciences
Fused pyrimidine systems are heterocyclic compounds in which a pyrimidine ring is fused to another ring system, which can be either carbocyclic or heterocyclic. derpharmachemica.comresearchgate.net This fusion imparts a rigid, three-dimensional structure to the molecule, which can facilitate precise interactions with biological targets. The pyrimidine ring itself is a key component of the nucleobases uracil (B121893), thymine, and cytosine, making it a fundamental building block of life. This inherent biological relevance has made fused pyrimidines a fertile ground for drug discovery. core.ac.uknih.gov
The fusion of a pyrimidine ring with other heterocyclic moieties often leads to compounds with enhanced biological activity and novel pharmacological profiles. researchgate.net These scaffolds are present in a wide array of clinically used drugs and natural products, demonstrating activities such as anticancer, antiviral, antibacterial, anti-inflammatory, and more. core.ac.ukjacsdirectory.com The versatility in chemical synthesis and the ability to introduce a variety of substituents allow for the fine-tuning of their biological effects, making them a privileged scaffold in pharmaceutical sciences. researchgate.net
Overview of Furo[2,3-d]pyrimidine (B11772683) Derivatives in Drug Discovery
Among the various fused pyrimidine systems, the furo[2,3-d]pyrimidine scaffold has emerged as a particularly promising area of research. This bicyclic system, consisting of a furan (B31954) ring fused to a pyrimidine ring, is a bioisostere of purine, which allows it to interact with a range of biological targets that recognize purine-based ligands, such as kinases and other ATP-binding proteins. nih.gov
Furo[2,3-d]pyrimidine derivatives have been investigated for a multitude of therapeutic applications. A significant body of research has focused on their potential as anticancer agents. researchgate.nettandfonline.comtandfonline.com This is largely attributed to their ability to act as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. nih.gov For instance, derivatives of this scaffold have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/AKT signaling pathway. nih.govrsc.orgnih.gov Beyond oncology, these compounds have also shown promise as antifolate agents, analgesics, and antimicrobials. researchgate.netacs.org
The following table provides a glimpse into the diverse biological activities exhibited by various furo[2,3-d]pyrimidine derivatives, as reported in scientific literature.
| Derivative Type | Biological Activity | Reference |
| 4-Anilino-furo[2,3-d]pyrimidines | EGFR/HER2 Tyrosine Kinase Inhibition | nih.gov |
| Furo[2,3-d]pyrimidine-based chalcones | Anti-proliferative (Breast Cancer) | rsc.org |
| 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines | Lck Inhibition (Anti-inflammatory) | nih.gov |
| Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines | EGFR Inhibition | researchgate.net |
| Substituted Furo[2,3-d]pyrimidines | PI3K/AKT Dual Inhibition | rsc.org |
| Furo[2,3-d]pyrimidine derivatives | VEGFR-2 Inhibition | nih.gov |
Research Landscape of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine within the Furo[2,3-d]pyrimidine Class
While a vast body of research exists for the broader furo[2,3-d]pyrimidine class, specific and detailed studies on This compound are less prevalent in peer-reviewed literature. Much of the available information on this specific compound comes from chemical suppliers. However, by examining the research on its close structural analogs, we can infer its potential areas of biological activity and significance.
The synthesis of the furo[2,3-d]pyrimidine core generally involves the construction of a substituted furan ring followed by the annulation of the pyrimidine ring. A common method for achieving the 4-amino-furo[2,3-d]pyrimidine scaffold is through the reaction of a 2-amino-3-cyanofuran derivative with formamide. researchgate.net For the specific synthesis of this compound, this would typically start from 2-amino-4,5-dimethylfuran-3-carbonitrile. researchgate.net
The biological potential of this compound can be extrapolated from studies on its analogs. For instance, research on the closely related thieno[2,3-d]pyrimidines , where the furan's oxygen is replaced by a sulfur atom, has shown that 5,6-dimethyl substitution can lead to potent biological activity. A study on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives identified them as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications. ijper.org
The table below showcases the reported biological activities of some close analogs of this compound, providing a basis for its potential therapeutic applications.
| Analog Compound | Substitution Pattern | Biological Activity | Reported IC50/EC50 |
| 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 2-(p-fluorophenyl) | COX-2 Inhibition | IC50 = 42.19 µM |
| Furo[2,3-d]pyrimidine derivative with 2-thienyl and methyl at C-5 and C-6 | 2-thienyl, 5-methyl, 6-methyl | AKT-1 Kinase Inhibition | IC50 = 24 µM |
| Furo[2,3-d]pyrimidine-based chalcone | Halogenated B-ring | Anti-proliferative (MCF-7) | GI50 = 1.23 µM |
| 4a from a series of diverse furo[2,3-d]pyrimidines | Complex substitution | Antitumor (HepG2) | IC50 = 0.70 µM |
This data is based on studies of structurally related compounds and is intended to suggest the potential areas of interest for this compound.
Structure
3D Structure
属性
IUPAC Name |
5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQRVLPINNELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302743 | |
| Record name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-94-2 | |
| Record name | 5117-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Furo 2,3 D Pyrimidin 4 Amines
Established Synthetic Routes to 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine
The synthesis of this compound is primarily achieved through the construction of the fused pyrimidine (B1678525) ring onto a pre-existing furan (B31954) core. Two principal strategies, cyclocondensation and intramolecular cyclization, are commonly employed.
Cyclocondensation Approaches
Cyclocondensation reactions represent a direct and widely utilized method for the synthesis of the furo[2,3-d]pyrimidine (B11772683) ring system. This approach typically involves the reaction of a suitably functionalized furan derivative with a one-carbon synthon, which provides the final carbon atom required to close the pyrimidine ring.
A key precursor for this synthesis is 2-amino-4,5-dimethylfuran-3-carbonitrile. The synthesis of this intermediate can be achieved through various methods, one common route being the Gewald reaction, which involves the condensation of a ketone (3-methyl-2-butanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base.
Once the 2-amino-4,5-dimethylfuran-3-carbonitrile is obtained, it undergoes cyclocondensation with a suitable one-carbon source. Formamide is a commonly used reagent for this transformation, serving as both the reactant and the solvent. The reaction proceeds by heating the aminonitrile in an excess of formamide, leading to the formation of the 4-aminopyrimidine ring. The likely mechanism involves the initial formation of a formamidine intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic this compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-amino-4,5-dimethylfuran-3-carbonitrile | Formamide | Reflux | This compound | 75-85 |
Intramolecular Cyclization Pathways
An alternative strategy for the construction of the furo[2,3-d]pyrimidine core is through an intramolecular cyclization of a suitably functionalized furan derivative. This pathway involves the formation of the pyrimidine ring by the cyclization of a precursor that already contains all the necessary atoms for the ring system.
In a plausible synthetic route, the starting material, 2-amino-4,5-dimethylfuran-3-carbonitrile, can be first acylated on the amino group, for instance, with formic acid or its derivatives, to form an N-(3-cyano-4,5-dimethylfuran-2-yl)formamide intermediate. This intermediate, upon treatment with a dehydrating agent or under thermal conditions, can undergo an intramolecular cyclization. The nitrogen atom of the formamide attacks the nitrile carbon, leading to the formation of the pyrimidine ring. Subsequent tautomerization would then yield the final product, this compound.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-(3-cyano-4,5-dimethylfuran-2-yl)formamide | POCl₃ or Heat | Varies | This compound | 60-70 |
Strategies for Derivatization of the Furo[2,3-d]pyrimidine Core
The this compound core offers several positions for chemical modification, allowing for the synthesis of a diverse range of analogues. The primary sites for derivatization include the 4-amino group, the 2-position of the furan ring, and the aromatic rings that can be introduced via cross-coupling reactions.
N-Alkylation and N-Arylation Strategies at the 4-Amino Position
The exocyclic amino group at the 4-position is a common site for functionalization, enabling the introduction of various alkyl and aryl substituents.
N-Alkylation: Direct N-alkylation of the 4-amino group can be achieved by reacting this compound with alkyl halides in the presence of a suitable base. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction typically proceeds via an SN2 mechanism.
| Amine Substrate | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Ethyl iodide | K₂CO₃ | DMF | 4-(Ethylamino)-5,6-dimethylfuro[2,3-d]pyrimidine |
| This compound | Benzyl bromide | NaH | THF | 4-(Benzylamino)-5,6-dimethylfuro[2,3-d]pyrimidine |
N-Arylation: The introduction of aryl groups at the 4-amino position is commonly accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netnih.gov This reaction involves the coupling of the aminopyrimidine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the scope of compatible aryl partners.
| Amine Substrate | Arylating Agent | Catalyst | Ligand | Base | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 5,6-Dimethyl-4-(phenylamino)furo[2,3-d]pyrimidine |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | 5,6-Dimethyl-4-(p-tolylamino)furo[2,3-d]pyrimidine |
Modifications at the 2-Position of the Furo[2,3-d]pyrimidine System
The 2-position of the furo[2,3-d]pyrimidine core is another key site for introducing chemical diversity. A common strategy involves the initial introduction of a halogen atom at this position, which can then be displaced or used in cross-coupling reactions.
A plausible route to a 2-halo derivative would start with the conversion of the 4-amino group of this compound to a hydroxyl group via a Sandmeyer-type reaction, followed by chlorination with a reagent like phosphorus oxychloride to yield a 4-chloro intermediate. Subsequent halogenation at the 2-position could be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The 4-chloro group can then be reconverted to an amino group if desired.
Once the 2-halo-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is synthesized, it can serve as a versatile intermediate for various transformations:
Nucleophilic Aromatic Substitution: The halogen at the 2-position can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: The 2-halo derivative can participate in various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl substituents.
| 2-Halo Substrate | Coupling Partner | Reaction Type | Catalyst System | Product |
|---|---|---|---|---|
| 2-Bromo-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 5,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidin-4-amine |
| 2-Iodo-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 5,6-Dimethyl-2-(phenylethynyl)furo[2,3-d]pyrimidin-4-amine |
Analog Synthesis via Palladium-Catalyzed Heck Coupling
The Palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of alkenes. nih.gov In the context of derivatizing the furo[2,3-d]pyrimidine core, a halogenated derivative, such as a 2-halo or a haloaryl-substituted analog, can be coupled with various alkenes.
For instance, a 2-bromo-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine intermediate could be reacted with an alkene like styrene in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction would lead to the formation of a styrenyl-substituted furo[2,3-d]pyrimidine derivative. The stereochemistry of the newly formed double bond is typically trans.
| Halide Substrate | Alkene | Catalyst | Ligand | Base | Product |
|---|---|---|---|---|---|
| 2-Bromo-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | 5,6-Dimethyl-2-(E)-styrylfuro[2,3-d]pyrimidin-4-amine |
| 2-Iodo-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | Methyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Methyl (E)-3-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)acrylate |
Advanced Synthetic Techniques for Analog Development
The development of analogs based on the furo[2,3-d]pyrimidin-4-amine scaffold is crucial for exploring their structure-activity relationships (SAR) and optimizing their biological profiles. Advanced synthetic methodologies are employed to introduce diverse substituents and modify the core structure, enabling the creation of extensive chemical libraries. These techniques often focus on efficiency, selectivity, and the ability to rapidly generate novel derivatives. Key strategies include palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the strategic derivatization of key intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. The Suzuki-Miyaura cross-coupling, in particular, has been effectively used in the synthesis of related heterocyclic systems to introduce aryl or heteroaryl groups. For instance, an efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines involved functionalization of a tricyclic scaffold using this method. nih.gov This technique is typically applied to a halogenated intermediate, allowing for the introduction of a wide array of boronic acids or esters, thereby modifying specific positions on the heterocyclic core.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction times, increasing yields, and improving reaction efficiency. This technology is particularly advantageous in the synthesis of heterocyclic compounds. The synthesis of pyrimidin-4-amines and their N-aryl counterparts has been successfully achieved using microwave-assisted formamide degradation and Dimroth rearrangement, respectively. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes, facilitating high-throughput synthesis of analog libraries.
Derivatization from Key Intermediates
A common and effective strategy for analog development involves the synthesis of a key, versatile intermediate that can undergo various subsequent reactions. This approach allows for the late-stage introduction of diversity into the molecule.
One such pathway involves the creation of a chlorosubstituted intermediate, which can then undergo nucleophilic displacement. For example, the synthesis of furo[2,3-d]pyrimidine skeletons can be initiated through the condensation of malononitrile with different compounds, followed by cyclization and chlorination using phosphoryl chloride (POCl₃) to yield a key chloro-intermediate. imtm.cz This intermediate is highly reactive towards nucleophiles, enabling the introduction of various amine, thiol, or alkoxy groups at the C4 position.
Similarly, classical and nonclassical antifolate analogs containing the furo[2,3-d]pyrimidine ring system have been synthesized via nucleophilic displacement of a key 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine intermediate with appropriate substituted anilines or (p-aminobenzoyl)-L-glutamate. nih.gov This highlights the utility of a functionalized intermediate for generating a series of target compounds.
The table below summarizes various advanced synthetic techniques employed in the development of furo[2,3-d]pyrimidine analogs and related heterocyclic systems.
| Technique | Purpose | Example Reaction | Reference |
| Suzuki-Miyaura Cross-Coupling | Introduction of aryl/heteroaryl groups at specific positions. | Functionalization of a 7-bromo-tricyclic scaffold with various boronic acids. | nih.gov |
| Microwave-Assisted Synthesis | Acceleration of reaction rates and improvement of yields. | Synthesis of pyrimidin-4-amines via formamide degradation. | nih.gov |
| Dimroth Rearrangement | Synthesis of N-aryl substituted pyrimidin-4-amines. | Rearrangement of an imine intermediate to a more stable N-aryl amine. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Introduction of various nucleophiles (amines, thiols) at the C4 position. | Reaction of a 4-chloro-furo[2,3-d]pyrimidine with various anilines. | mdpi.com |
| Gewald Reaction | Construction of the fused thiophene ring in related scaffolds. | Cyclocondensation to form a 2-aminothiophene intermediate. | mdpi.com |
| Buchwald-Hartwig Amination | Formation of C-N bonds for introducing secondary amines. | Amination of a 4-chloro-pyrrolopyridine intermediate. | nih.gov |
Modification of Specific Positions
Systematic modification of different positions on the furo[2,3-d]pyrimidine ring is essential for SAR studies. Research on 6-aryl-furo[2,3-d]pyrimidin-4-amines has demonstrated that modifications to both the C4-amino group and the C6-aryl function are critical for biological activity. nih.gov The introduction of chiral amines at the C4 position, for example, can lead to significant differences in potency, highlighting the importance of stereochemistry. nih.gov
The development of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives as novel inhibitors showcases a strategy where a complex side chain is built upon the core scaffold. imtm.cznih.gov This involves multi-step syntheses to first establish the furo[2,3-d]pyrimidine core and then append the thiadiazole and urea moieties, leading to highly functionalized and potent analogs. nih.gov
The table below details examples of derivatization at specific positions of the furo[2,3-d]pyrimidine scaffold to generate diverse analogs.
| Position | Modification Strategy | Introduced Group/Substituent | Resulting Analog Type | Reference |
| C4 | Nucleophilic Substitution | (R)-1-phenylethylamine | Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines | nih.gov |
| C4 | Nucleophilic Substitution | Various anilines | N-aryl-furo[2,3-d]pyrimidin-4-amines | nih.gov |
| C5 | Derivatization of Intermediate | -CH₂Cl | Key intermediate for further nucleophilic displacement | nih.gov |
| C6 | Suzuki-Miyaura Coupling | Phenyl, Pyridyl | 6-Aryl/Heteroaryl-furo[2,3-d]pyrimidines | nih.govnih.gov |
| C4 | Side-chain Elongation | 1,3,4-thiadiazole-urea moieties | Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives | imtm.cznih.gov |
These advanced synthetic approaches provide the necessary tools for medicinal chemists to systematically explore the chemical space around the this compound core, leading to the discovery of analogs with enhanced potency and selectivity.
Investigation of Biological Activities and Therapeutic Potential
Antimicrobial Activity Profile
Research into fused pyrimidine (B1678525) derivatives has indicated a wide spectrum of biological activities, including antimicrobial properties. juniperpublishers.comekb.eg The pyrimidine ring is a central component in many molecules with demonstrated antibacterial and antifungal effects. juniperpublishers.comresearchgate.net
Spectrum of Antimicrobial Efficacy
While specific studies detailing the antimicrobial spectrum of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been tested against various pathogens. researchgate.net Studies on different series of pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain pyrimidine compounds have been evaluated for their in-vitro antimicrobial potential against clinically important bacteria that cause infections and food spoilage. researchgate.net
Table 1: General Antimicrobial Activity of Pyrimidine Derivatives (Note: This table represents the activity of the broader pyrimidine class, not specifically this compound)
| Bacterial Strain Type | Efficacy Noted in a Study |
|---|---|
| Gram-positive bacteria | ✓ |
| Gram-negative bacteria | ✓ |
| Fungal strains | ✓ |
Data derived from general statements on pyrimidine derivatives. researchgate.net
Mechanistic Considerations in Antimicrobial Action
The precise mechanisms of antimicrobial action for furo[2,3-d]pyrimidine (B11772683) derivatives are not fully elucidated. However, for the wider family of pyrimidine-based compounds, the mode of action often involves interfering with essential cellular processes. Given their structural similarity to purines, it is hypothesized that they may act as antimetabolites, disrupting nucleic acid synthesis or other metabolic pathways vital for microbial survival.
Antiviral Activity Studies
The furo[2,3-d]pyrimidine ring system has been identified as having potential antiviral applications. nih.gov This is part of a larger body of research into pyrimidine derivatives, which have shown a broad range of antiviral activities. ekb.eg
Evaluation against Viral Pathogens
Specific antiviral evaluations for this compound are not detailed in the available literature. However, research on structurally related scaffolds provides insight into the potential of this chemical class. For example, derivatives of the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as promising antiviral agents against flaviviruses, such as Zika Virus (ZIKV) and Dengue Virus (DENV). nih.gov This suggests that the fused pyrimidine core can be a valuable template for the design of novel antiviral compounds. nih.gov
Potential Antiviral Mechanisms
The potential antiviral mechanisms of furo[2,3-d]pyrimidines may involve the inhibition of key viral or host cell enzymes necessary for viral replication. For instance, some kinase inhibitors with a pyrimidine core have been found to inhibit the replication of viruses like influenza A, hepatitis C virus (HCV), and human cytomegalovirus (HCMV) by interfering with cellular kinases that these viruses exploit for entry and replication. mdpi.com
Anticancer Research Focus
The most significant body of research on furo[2,3-d]pyrimidine derivatives lies in their potential as anticancer agents. nih.govrsc.org These compounds have been investigated for their ability to inhibit key pathways involved in tumor growth and proliferation.
Several studies have focused on the development of furo[2,3-d]pyrimidines as potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov These kinases are crucial for cancer cell signaling, proliferation, and angiogenesis. A series of conformationally restricted 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, which are structurally very similar to this compound, were designed and evaluated as multi-targeted inhibitors. nih.gov One of the lead compounds from this series demonstrated potent dual inhibition of both tubulin and RTKs, including EGFR, VEGFR2, and PDGFR-β, with low nanomolar efficacy. nih.gov
Table 2: Receptor Tyrosine Kinase (RTK) Inhibition by a Lead 2,6-dimethylfuro[2,3-d]pyrimidine Analog
| Target Kinase | IC₅₀ (nM) |
|---|---|
| EGFR | < 1 |
| VEGFR2 | 4.6 |
| PDGFR-β | 5.8 |
IC₅₀ represents the concentration required for 50% inhibition. nih.gov
Furthermore, other novel furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of the PI3K/AKT signaling pathway, another critical axis in cancer development. rsc.org One such derivative showed potent antiproliferative activity against a wide range of cancer cell lines, with particularly strong cytostatic action against 38 different cell lines. rsc.org This compound also exhibited potent and selective activity against the breast cancer HS 578T cell line. rsc.org Its mechanism of action was linked to inducing cell cycle arrest and apoptosis. rsc.org
Table 3: Antiproliferative Activity of a Furo[2,3-d]pyrimidine PI3K/AKT Inhibitor (Compound 10b)
| Cancer Cell Line | Activity Metric | Value (µM) |
|---|---|---|
| Breast Cancer (HS 578T) | GI₅₀ | 1.51 |
| Breast Cancer (HS 578T) | TGI | 4.96 |
| Various (38 lines) | GI₅₀ Range | 0.91 - 16.7 |
| Various (38 lines) | TGI Range | 2.32 - 15.0 |
GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition (cytostatic effect). rsc.org
In addition to kinase inhibition, some furo[2,3-d]pyrimidines have been found to act as microtubule targeting agents, disrupting the formation of the mitotic spindle and thus inhibiting cell division in a manner similar to some established cytotoxic chemotherapy agents. nih.gov
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
Efficacy across NCI 60-Cell Line Panel
A review of available scientific literature and databases did not yield specific data regarding the evaluation of this compound across the National Cancer Institute's (NCI) 60-cell line panel. This comprehensive screen is used to assess the anticancer activity of novel compounds against a diverse set of human cancer cell lines, providing insights into potential mechanisms of action and tumor-type selectivity. The absence of such data indicates that the compound may not have been submitted for this specific screening program or that the results have not been publicly disclosed.
Overcoming Multidrug Resistance Mechanisms (P-glycoprotein and βIII-tubulin mediated resistance)
There is no specific research available detailing the effects of this compound on overcoming multidrug resistance (MDR) mechanisms mediated by P-glycoprotein (P-gp) or βIII-tubulin. However, studies on structurally related compounds offer some insights. Certain derivatives of 5,6,7,8-tetrahydrobenzo jocpr.comresearchgate.netthieno[2,3-d]pyrimidine (B153573), which share the core bicyclic pyrimidine structure, have been reported to show significant potency against the MDA-MB-231 breast cancer cell line and possess the ability to circumvent resistance mediated by both P-glycoprotein and βIII-tubulin. This suggests that the broader thieno[2,3-d]pyrimidine scaffold may be a promising backbone for the design of cytotoxic agents capable of evading common cancer drug resistance pathways.
In Vivo Antitumor Efficacy in Preclinical Models
Xenograft and Allograft Murine Models
No specific in vivo studies assessing the antitumor efficacy of this compound in either xenograft (human tumor in an immunodeficient mouse) or allograft (mouse tumor in an immunocompetent mouse) murine models were identified in the reviewed literature. Such preclinical models are crucial for evaluating a compound's therapeutic potential in a living organism before consideration for clinical trials.
Impact on Tumor Size and Vascularity
Consistent with the lack of in vivo efficacy data, there is no available information on the specific impact of this compound on tumor size, growth inhibition, or tumor vascularity in preclinical models.
Investigated Cyclooxygenase Inhibition in Related Thienopyrimidine Derivatives
While direct data on this compound is unavailable, extensive research has been conducted on the cyclooxygenase (COX) inhibitory activities of the structurally similar thieno[2,3-d]pyrimidine class of compounds. These compounds are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes, particularly the inducible COX-2 isoform that is upregulated during inflammation. researchgate.net
Studies have shown that various thieno[2,3-d]pyrimidine derivatives exhibit significant and selective inhibition of the COX-2 enzyme over the constitutive COX-1 isoform. nih.gov For instance, one study synthesized a series of thienopyrimidine derivatives and found that an ester-containing compound (Compound 4 in the study) displayed potent COX-2 inhibitory activity with an IC₅₀ value of 0.11 µM. nih.gov The selectivity for COX-2 is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
The structure-activity relationship (SAR) of these derivatives has been explored, revealing that different substituents on the thienopyrimidine core can significantly influence potency and selectivity. For example, the presence of an electron-withdrawing group, such as a 4-nitrophenyl group, on a thienopyrimidine derivative resulted in higher COX-2 inhibitory activity (IC₅₀ = 0.53 µM) compared to derivatives with electron-donating groups like a 4-methoxyphenyl group (IC₅₀ = 2.98 µM). nih.gov Furthermore, derivatives incorporating other heterocyclic rings, such as thiophene or pyrazoline, have also demonstrated strong COX-2 inhibition. nih.gov
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID (from source) | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|---|
| 4 nih.gov | Ester derivative | 10.11 | 0.11 | 91.91 |
| 5 nih.gov | Hydrazide derivative | 12.33 | 0.21 | 58.71 |
| 6f nih.gov | Derivative with 4-nitrophenyl group | 15.36 | 0.53 | 28.98 |
| 6g nih.gov | Derivative with 4-methoxyphenyl group | 21.49 | 2.98 | 7.21 |
| 6h nih.gov | Derivative with thiophene ring | 25.11 | 0.92 | 27.29 |
| 6n nih.gov | Derivative with phenyl-substituted pyrazoline | 37.05 | 0.96 | 38.59 |
| Celecoxib (B62257) (Reference) nih.gov | Standard COX-2 Inhibitor | 8.77 | 0.04 | 219.25 |
Data sourced from a study on new multitarget-directed ligands containing the thienopyrimidine nucleus. nih.gov The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
These findings collectively establish the thieno[2,3-d]pyrimidine scaffold as a valuable pharmacophore for developing potent and selective COX-2 inhibitors with potential therapeutic applications in inflammatory diseases. jocpr.comresearchgate.netresearchgate.net
Mechanistic Elucidation of Cellular and Molecular Interactions
Targeting of Key Regulatory Pathways
Derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold have been identified as potent inhibitors of several receptor tyrosine kinases, which are critical enzymes involved in signaling pathways that are often dysregulated in various diseases.
The furo[2,3-d]pyrimidine scaffold is recognized as a valuable structure for the development of Epidermal Growth Factor Receptor (EGFR) antagonists. nih.gov Research has demonstrated that 5-methyl-N4-aryl-furo[2,3-d]pyrimidines can exhibit single-digit nanomolar inhibition of EGFR kinase. researchgate.net The specific substitutions on the core structure, particularly at the 4-amino group and the 6-aryl function, significantly influence the inhibitory activity. nih.gov For instance, studies on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines found that the stereochemistry of the 4-amino group substituent is crucial for potent EGFR inhibition. nih.gov One of the most active inhibitors identified from this class, which was substituted with (R)-1-phenylethylamine at the C-4 position, proved to be equipotent to the established EGFR inhibitor, Erlotinib. nih.gov These compounds function by competing with ATP at the kinase domain of the receptor.
Table 1: EGFR Kinase Inhibitory Activity of Select Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Potency Notes |
|---|---|---|
| 5-methyl-N4-aryl-furo[2,3-d]pyrimidines | EGFR Kinase | Single-digit nanomolar inhibition reported. researchgate.net |
| Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines | EGFR Kinase | A lead compound was found to be equipotent to Erlotinib. nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key therapeutic strategy. The furo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors. nih.govnih.gov Research has shown that 5-methyl-N4-aryl-furo[2,3-d]pyrimidine compounds can inhibit VEGFR-2 kinase activity with potency equal to or greater than sunitinib, a known multi-targeted RTK inhibitor. researchgate.net The design of these molecules often targets the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the signal transduction cascade that leads to endothelial cell proliferation and migration. nih.gov
Table 2: VEGFR-2 Kinase Inhibitory Activity of Select Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Potency Notes |
|---|---|---|
| 5-methyl-N4-aryl-furo[2,3-d]pyrimidines | VEGFR-2 Kinase | Inhibition reported to be better than or equal to Sunitinib. researchgate.net |
Platelet-Derived Growth Factor Receptor β (PDGFR-β) is another receptor tyrosine kinase implicated in cell growth and angiogenesis. The versatile furo[2,3-d]pyrimidine core has also been leveraged to create inhibitors of PDGFR-β. researchgate.net Studies involving 5-methyl-N4-aryl-furo[2,3-d]pyrimidines demonstrated that these compounds effectively inhibited PDGFR-β kinase, with a potency comparable or superior to sunitinib. researchgate.net This multi-targeted inhibition profile, encompassing EGFR, VEGFR-2, and PDGFR-β, highlights the potential of this chemical scaffold in developing broad-spectrum agents.
Table 3: PDGFR-β Kinase Inhibitory Activity of Select Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Potency Notes |
|---|---|---|
| 5-methyl-N4-aryl-furo[2,3-d]pyrimidines | PDGFR-β Kinase | Inhibition reported to be better than or equal to Sunitinib. researchgate.net |
In addition to kinase inhibition, certain derivatives of the furo[2,3-d]pyrimidine scaffold act as microtubule targeting agents, disrupting the dynamics of the cellular cytoskeleton. nih.govnih.gov
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for mitosis and other vital cellular functions. nih.gov Agents that interfere with microtubule stability are effective therapeutics. Research has identified 4-substituted-5-methyl-furo[2,3-d]pyrimidines as potent microtubule depolymerizing agents. nih.gov Certain compounds within this series were shown to inhibit tubulin assembly with IC50 values comparable to that of the well-known microtubule destabilizer combretastatin (B1194345) A-4 (CA-4). nih.gov These agents typically bind to tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest and subsequent cell death. nih.govnih.gov
Table 4: Tubulin Assembly Inhibition by Select Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Target | IC50 Values |
|---|---|---|
| 4-substituted 5-methyl-furo[2,3-d]pyrimidines | Tubulin Assembly | Comparable to Combretastatin A-4 (CA-4). nih.gov |
Microtubule Targeting Mechanisms
Inhibition of Purified Tubulin Assembly
Compounds featuring the furo[2,3-d]pyrimidine core structure have demonstrated potent activity as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical for several cellular functions, most notably the formation of the mitotic spindle during cell division. nih.gov The inhibition of the assembly of these structures is a key mechanism for many anticancer agents. researchgate.net
Derivatives of the 5-methyl-furo[2,3-d]pyrimidine scaffold have been shown to inhibit tubulin assembly with significant efficacy. In cell-free assays using purified tubulin, certain analog compounds exhibited inhibitory concentrations (IC50) comparable to that of the well-known colchicine-site binding agent Combretastatin A-4 (CA-4). nih.gov For instance, N-alkylated N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines effectively inhibit tubulin polymerization, demonstrating that this scaffold is a viable pharmacophore for microtubule-destabilizing activity. nih.gov The inhibitory effect is dose-dependent, a characteristic feature of potent tubulin polymerization inhibitors. nih.gov
Similarly, studies on 2,6-dimethylfuro[2,3-d]pyrimidine derivatives confirm that this class of compounds targets tubulin, leading to the depolymerization of cellular microtubules and the inhibition of purified tubulin assembly. nih.gov This direct interference with tubulin dynamics underscores the primary mechanism of action for this compound family. nih.gov
| Compound Series | Reported Activity | Reference |
|---|---|---|
| 4-Substituted 5-methyl-furo[2,3-d]pyrimidines | Inhibited tubulin assembly with IC50 values comparable to Combretastatin A-4 (CA-4). | nih.gov |
| 4-Substituted 2,6-dimethylfuro[2,3-d]pyrimidines | Effectively inhibits purified tubulin assembly. | nih.gov |
| Heterocyclic-Fused Pyrimidines | Effectively inhibited tubulin polymerization in a dose-dependent manner in cell-free assays. | nih.gov |
Binding Site Analysis (e.g., Colchicine (B1669291) Site, Vinca (B1221190) Domain)
The primary binding site for furo[2,3-d]pyrimidine derivatives on the tubulin protein has been identified as the colchicine site. nih.gov This site is a critical pocket located at the interface between the α- and β-tubulin subunits of the heterodimer. nih.govmdpi.com Agents that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to polymerize into microtubules, thereby acting as potent destabilizers. researchgate.net
Binding site analysis for analogs of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine has been confirmed through competitive binding assays. In these experiments, the compounds effectively displace radiolabeled [³H]colchicine from its binding site on tubulin. For example, certain N-alkylated 5-methyl-furo[2,3-d]pyrimidine derivatives at a concentration of 5 µM were found to inhibit the binding of [³H]colchicine by up to 95%. nih.gov This high level of inhibition strongly indicates that these compounds occupy the same binding pocket as colchicine. nih.gov
The colchicine binding site can accommodate a diverse range of chemical structures, but binding is often sensitive to minor structural modifications. nih.gov The efficacy of furo[2,3-d]pyrimidine compounds highlights their structural compatibility with this site, distinguishing their mechanism from agents that bind to other locations, such as the taxane (B156437) site or the vinca domain. nih.govmdpi.com Targeting the colchicine site is a strategic advantage, as some inhibitors that bind here have been shown to be less susceptible to multidrug resistance mechanisms that limit the effectiveness of taxanes and vinca alkaloids. nih.gov
Induction of Cellular Processes
Mitotic Arrest Induction
By inhibiting tubulin polymerization, this compound and its analogs disrupt the formation and function of the mitotic spindle. This essential structure is responsible for segregating chromosomes during mitosis. Its disruption activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation. mdpi.com
The result is a sustained arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.com This antimitotic effect is a direct consequence of microtubule depolymerization. nih.gov The inability of the cell to form a functional spindle prevents it from progressing through metaphase to anaphase, leading to a prolonged mitotic block. nih.gov This mechanism is a hallmark of microtubule-destabilizing agents that bind to the colchicine site. nih.gov
Apoptosis Induction in Cancer Cells
Prolonged arrest in mitosis is an unsustainable state for a cell and often triggers programmed cell death, or apoptosis. nih.gov Furo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells following mitotic arrest. nih.gov This process is a crucial component of their antitumor activity.
The transition from mitotic arrest to apoptosis involves the activation of the intrinsic apoptotic pathway. Research indicates that prolonged mitotic arrest can lead to the partial activation of caspases, a family of proteases that execute the apoptotic program. nih.gov This can result in limited DNA damage, which in turn leads to the induction of the tumor suppressor protein p53 after the cell eventually "slips" from mitosis without proper division. nih.gov The activation of apoptosis is a key downstream effect of the initial inhibition of tubulin polymerization, ultimately leading to the death of the cancer cell. nih.govnih.gov
Molecular Docking and Computational Studies of Target Interactions
Molecular docking and computational studies provide detailed insights into the specific interactions between furo[2,3-d]pyrimidine-based compounds and the colchicine binding site on β-tubulin. These models complement experimental data and help elucidate the structural basis for their potent inhibitory activity. nih.govresearchgate.net
Docking simulations of 5-methyl-furo[2,3-d]pyrimidine derivatives into the colchicine-binding site of tubulin have predicted key binding interactions. nih.gov These models show that the furo[2,3-d]pyrimidine scaffold fits well within the binding pocket. The interactions are often hydrophobic, involving key amino acid residues that line the pocket. For instance, in related thieno[2,3-d]pyrimidine (B153573) scaffolds, docking studies revealed hydrophobic interactions with residues such as Cysβ239, Leuβ246, Alaβ248, Metβ257, Alaβ314, and Alaβ352. mdpi.com
These computational models can predict binding affinities, with calculated binding free energies for potent inhibitors often being highly favorable. semanticscholar.org The docking scores for N-alkylated 5-methyl-furo[2,3-d]pyrimidine compounds were found to be similar to that of a known lead compound, indicating a comparable binding affinity. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new, more potent analogs by optimizing the interactions with specific residues within the colchicine binding site. nih.govsemanticscholar.org
| Compound Scaffold Feature | Interacting Tubulin Residues | Type of Interaction | Reference |
|---|---|---|---|
| Pyrimidine (B1678525) Ring | Cysβ239 | Water-mediated hydrogen bond | mdpi.com |
| Fused Ring System (Thiophene/Furan) | Leuβ246, Alaβ248, Metβ257 | Hydrophobic | mdpi.com |
| N4-Alkyl Moiety | Alaβ314, Alaβ352 | Hydrophobic | mdpi.com |
| General Scaffold | Docking scores of -4.35 to -5.60 kcal/mol | Binding Affinity | nih.gov |
Structure Activity Relationship Sar and Rational Drug Design
Impact of Substitutions on the Furo[2,3-d]pyrimidine (B11772683) Scaffold
The biological activity of furo[2,3-d]pyrimidine derivatives is highly sensitive to the nature and position of various substituents on the fused ring system. Key positions for modification include the furan (B31954) ring (positions 5 and 6), the pyrimidine (B1678525) ring (positions 2 and 4), and the exocyclic amino group at position 4.
Role of Methyl Groups at 5 and 6 Positions
The substitution pattern on the furan portion of the scaffold plays a critical role in modulating potency and selectivity. The presence of methyl groups at the C-5 and C-6 positions is a common feature in many biologically active furo[2,3-d]pyrimidines.
Research into Akt1 kinase inhibitors has shown that while various substituents can be tolerated at these positions, the combination of specific groups is crucial for activity. In one study, a derivative featuring a methyl group at the C-6 position (designated as R2) combined with a 2-thienyl group at the C-5 position (R1) was identified as the most potent inhibitor against Akt1 kinase, with an IC50 value of 24 μM. psu.edu This highlights that while a C-6 methyl group is favorable, its contribution is maximized when paired with a suitable aromatic group at C-5. Generally, aromatic substituents at the C-6 position led to a slight decrease in inhibitory activity compared to aliphatic groups like methyl. psu.edu
Another study identified a compound with methyl groups at both the C-5 and C-6 positions of the furo[2,3-d]pyrimidine ring that exhibited strong inhibitory activity as an AKT-1 kinase inhibitor. nih.gov This demonstrates that dimethyl substitution at these positions is a viable strategy for generating potent inhibitors within this chemical series.
Table 1: Effect of C-5 and C-6 Substitutions on Akt1 Kinase Inhibition
| Compound ID | C-5 Substitution (R1) | C-6 Substitution (R2) | Akt1 IC50 (μM) |
|---|---|---|---|
| 3a psu.edu | 2-Thienyl | Methyl | 24 |
| 4 psu.edu | (Not specified) | (Not specified) | 83 |
| Compound V nih.gov | 2-Thienyl | Methyl | 24 |
Significance of the Amino Group at the 4 Position
The 4-amino group is a cornerstone of the pharmacophore for many furo[2,3-d]pyrimidine-based inhibitors, particularly those targeting kinases. This group often acts as a crucial hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding pocket. This interaction is a common binding motif for Type I kinase inhibitors and helps to anchor the ligand in the active site.
The development of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as potent inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck) underscores the importance of this functional group. unina.it Similarly, the design of EGFR inhibitors has focused on 6-aryl-furo[2,3-d]pyrimidin-4-amines, where the 4-amino moiety is essential for activity. nih.gov The consistent presence of the 4-amino group across numerous series of active compounds targeting different kinases confirms its fundamental role in establishing high-affinity binding.
Influence of N-Alkylation and N-Arylation at the 4-Amino Position
Modification of the exocyclic 4-amino group through N-alkylation or N-arylation is a common strategy to explore the SAR, fine-tune potency, and modulate physicochemical properties. These substitutions can probe for additional binding pockets and influence the orientation of the scaffold within the active site.
In a series of 6-aryl-furo[2,3-d]pyrimidin-4-amines designed as EGFR inhibitors, modification of the 4-amino group was a key area of investigation. The study found that activity was highly dependent on a chiral 4-benzylamino group with the correct stereochemistry. The most potent inhibitor, which was equipotent to Erlotinib, was substituted with (R)-1-phenylethylamine at the C-4 position. nih.gov This indicates that the pocket accommodating the 4-amino substituent is sterically constrained and recognizes chirality.
In the closely related thieno[2,3-d]pyrimidine (B153573) series, N-alkylation of a piperazin-2-one (B30754) substituent attached to the core scaffold retained potency, demonstrating that certain alkyl groups can be accommodated without disrupting binding. ebi.ac.uk Further exploration of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives, synthesized by reacting the 4-chloro precursor with amines like N-methylpiperazine and N-phenylpiperazine, has established this position as a promising vector for designing potent cytotoxic agents.
Effects of Substituents at the 2-Position
The 2-position of the furo[2,3-d]pyrimidine scaffold offers another vector for modification that can significantly impact biological activity. Substituents at this position can extend into the solvent-exposed region or interact with other parts of the target protein, influencing both potency and selectivity.
In the development of anti-proliferative agents based on the bioisosteric thieno[2,3-d]pyrimidine scaffold, aryl substituents at the 2-position were replaced with a variety of small alkyl and functionalized alkyl groups. nih.gov A study systematically evaluated compounds with 2-ethoxy-2-oxoethylene, 2-chloroethyl, ethyl, and methyl groups. The results showed that these modifications led to varying degrees of anti-tumor activity against breast cancer cell lines, with the ester-containing compound manifesting the highest activity. nih.gov This suggests that the 2-position can be utilized to introduce functionalities that may pick up additional interactions or improve pharmacokinetic properties.
Table 2: Anti-proliferative Activity of 2-Substituted Thieno[2,3-d]pyrimidines
| Compound ID | 2-Position Substituent | MDA-MB-231 IC50 (μM) |
|---|---|---|
| Ester 2 nih.gov | 2-Ethoxy-2-oxoethylene | 0.16 |
| Ethyl 4 nih.gov | Ethyl | 0.24 |
Bioisosteric Modifications and Their Pharmacological Consequences
Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.gov The furo[2,3-d]pyrimidine scaffold itself is a bioisostere of naturally occurring purines, which allows it to act as a "hinge-binder" in many ATP-competitive kinase inhibitors. nih.gov
Further bioisosteric modifications often involve replacing the furan oxygen atom with other heteroatoms or groups. Common replacements include:
Thiophene (Thieno[2,3-d]pyrimidines): Replacing the furan oxygen with a sulfur atom yields the thieno[2,3-d]pyrimidine scaffold. This is a very common and often successful modification. For instance, scaffold-hopping from thienopyrimidine acids led to the identification of potent Notum inhibitors. ebi.ac.uk Thienopyrimidines are also considered bioisosteres of the biological nitrogenous bases uracil (B121893) and adenosine (B11128) and have been extensively studied for their anti-proliferative properties. nih.gov
Pyrrole (Pyrrolo[2,3-d]pyrimidines): Replacement with a nitrogen atom (NH group) gives the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This scaffold is also prevalent in kinase inhibitor design. Molecular modeling studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors have been performed to understand their binding interactions and guide the design of new, more potent compounds. nih.gov
Conformational Restriction and Bioactive Conformation Exploration
Understanding the three-dimensional structure that a molecule adopts when it binds to its biological target—its bioactive conformation—is fundamental to rational drug design. Computational tools like molecular docking and molecular dynamics (MD) simulations, along with experimental methods like X-ray crystallography, are used to explore this. Conformational restriction, a strategy where a flexible molecule is rigidified, can enhance binding affinity by reducing the entropic penalty of binding. researchgate.net
For furo[2,3-d]pyrimidine derivatives, molecular docking studies have been instrumental in elucidating their binding modes. Docking of novel derivatives into the active sites of PI3K and AKT-1 revealed key binding patterns and interactions with amino acid residues, guiding further synthesis. nih.gov Similarly, docking of furo[2,3-d]pyrimidine-based VEGFR-2 inhibitors helped to rationalize their activity. nih.gov
Molecular dynamics simulations provide further insight by showing how the ligand-protein complex behaves over time. MD simulations of a pyrrolo[2,3-d]pyrimidin-4-amine inhibitor with JAK1 identified stable hydrogen bond interactions with hinge residues, confirming the docked conformation's stability. nih.gov
The most definitive information on bioactive conformation comes from X-ray crystallography. The crystal structures of E- and Z-isomers of a 2,4-diaminofuro[2,3-d]pyrimidine derivative bound to dihydrofolate reductase (DHFR) revealed that the two isomers adopt different binding modes within the active site. ebi.ac.uk This structural information was then used to design new analogs with increased inhibitory activity.
Conformational restriction has also been applied to substituents. In the design of EGFR inhibitors, the use of a chiral (R)-1-phenylethylamine group at the 4-amino position acts as a form of conformational constraint. Molecular dynamics simulations suggested that this specific conformation allows for favorable cation-π interactions, explaining its superior activity compared to other, more flexible or achiral substituents. nih.gov These approaches collectively help to build a detailed picture of the bioactive conformation, enabling the design of next-generation inhibitors with improved potency and selectivity.
Development of Selective Inhibitors (e.g., COX-2 selective thienopyrimidine analogs)
The pursuit of safer and more effective therapeutic agents has led to the extensive exploration of various heterocyclic scaffolds in medicinal chemistry. Among these, the thienopyrimidine nucleus has emerged as a significant framework in the design of selective enzyme inhibitors. researchgate.net The rationale behind developing selective inhibitors is to target specific enzymes involved in disease pathology while minimizing interactions with other enzymes, thereby reducing off-target effects. A prominent example of this strategy is the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov However, the therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, stem from the inhibition of the COX-1 isoform. nih.gov This understanding spurred the development of selective COX-2 inhibitors as a potentially safer class of anti-inflammatory drugs. nih.gov
Researchers have synthesized and evaluated a variety of thienopyrimidine derivatives for their potential as selective COX-2 inhibitors. These studies have provided valuable insights into the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity. For instance, a series of novel tetrahydrobenzo nih.govthieno[2,3-d]pyrimidine derivatives were designed and synthesized as dual selective COX-2/15-LOX inhibitors. nih.gov Within this series, specific substitutions on the thienopyrimidine core were found to significantly influence their biological activity. nih.gov
In one such study, compound 5k was identified as having high COX-2 inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.068 μM and a selectivity index (SI) of 160.441. nih.gov Further innovation led to the design of a heterodimer, compound 11 , which demonstrated even greater potency and selectivity with a COX-2 IC50 of 0.065 μM and an SI of 173.846. nih.gov The design of this heterodimer was inspired by the interaction between monomers of the COX-2 isoform. nih.gov
Another investigation focused on pyrazole-containing thienopyrimidine derivatives. researchgate.net The findings from this research highlighted that the thienopyrimidine nucleus, when substituted on a pyrazole (B372694) ring, was crucial for COX-2 inhibitory action. researchgate.net One compound from this series, designated as compound (91) , showed potent COX-2 enzyme inhibition with an IC50 of 0.059 μM, which was comparable to the well-known selective COX-2 inhibitor, celecoxib (B62257) (IC50; 0.045 μM). researchgate.net
The following interactive data tables summarize the in vitro COX-1 and COX-2 inhibitory activities of selected thienopyrimidine analogs from different research studies.
Table 1: COX Inhibitory Activity of Tetrahydrobenzo nih.govthieno[2,3-d]pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |
| 5k | 10.91 | 0.068 | 160.441 |
| 11 (Heterodimer) | 11.3 | 0.065 | 173.846 |
| Data sourced from a 2023 study on dual selective COX-2/15-LOX inhibitors. nih.gov |
Table 2: COX Inhibitory Activity of a Pyrazole-Substituted Thienopyrimidine Analog
| Compound | COX-2 IC50 (μM) |
| (91) | 0.059 |
| Celecoxib (Reference) | 0.045 |
| Data from a study on pyrazoles containing thienopyrimidine scaffolds. researchgate.net |
These findings underscore the potential of the thienopyrimidine scaffold as a promising lead for the development of novel and selective COX-2 inhibitors. nih.gov The detailed SAR studies provide a roadmap for further optimization of these compounds to enhance their therapeutic profiles.
Future Research Directions and Therapeutic Advancement for 5,6 Dimethylfuro 2,3 D Pyrimidin 4 Amine Analogs
The furo[2,3-d]pyrimidine (B11772683) scaffold, particularly derivatives stemming from 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine, has emerged as a promising framework in the development of novel therapeutic agents. Extensive research has highlighted their potential as inhibitors of various biological targets implicated in cancer and other diseases. Future research is poised to build upon these foundational studies, aiming to translate preclinical findings into clinical applications. The subsequent sections outline key areas for future investigation and therapeutic advancement.
常见问题
Q. Q1. What are the established synthetic routes for 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?
A1. The synthesis typically involves Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides under copper catalysis, followed by N4-alkylation using alkyl halides (e.g., ethyl iodide, propyl iodide) in DMF with NaH as a base . Key optimizations include:
- Temperature control : Room temperature for alkylation avoids side reactions.
- Solvent selection : DMF ensures solubility of intermediates.
- Purification : Column chromatography (Hexane/EtOAC gradients) and recrystallization yield >75% purity .
Characterization via 1H NMR (e.g., δ 2.15 ppm for methyl groups) and HPLC (retention time consistency) confirms structural integrity .
Q. Q2. How can spectral data discrepancies (e.g., NMR shifts) be resolved during structural validation?
A2. Discrepancies arise from tautomerism or solvent effects. For example:
- 5-CH proton : Observed at δ 4.46–4.55 ppm in DMSO-d6 for alkylated derivatives .
- Aromatic protons : Splitting patterns (e.g., doublets at J = 6.8–8.4 Hz) distinguish para-substituted aryl groups .
Cross-validate with HRMS (e.g., C16H18N3O2 for N-methyl derivatives) and elemental analysis (<0.4% deviation) .
Advanced Synthesis: Water Solubility and Bioactivity
Q. Q3. What strategies improve water solubility of this compound analogs for in vivo studies?
A3. Introduce polar substituents :
- N-aryl modifications : 4-Methoxyphenyl groups enhance solubility via hydrogen bonding (logP reduction by ~0.5 units) .
- Hydrochloride salt formation : E.g., compound 21 (mp 287°C) increases aqueous stability via ionic interactions .
Validate solubility via shake-flask method (pH 7.4 buffer) and correlate with logD values .
Q. Q4. How do structural modifications (e.g., alkyl chain length) impact microtubule inhibition potency?
A4. Alkyl chain elongation (ethyl → butyl) reduces tubulin binding affinity:
- Ethyl derivative (12) : IC50 = 17 nM (comparable to combretastatin A-4).
- Butyl derivative (14) : IC50 = 278 nM due to steric hindrance .
Use molecular docking (PDB: 1SA0) to map hydrophobic interactions at the colchicine binding site .
Biological Evaluation and Mechanisms
Q. Q5. How are multidrug resistance (MDR) mechanisms circumvented by this compound derivatives?
A5. These compounds bypass P-glycoprotein (Pgp) efflux and βIII-tubulin overexpression:
- Pgp inhibition : Derivatives like 3 and 9 retain potency in Pgp-expressing SKOV-3 cells (IC50 < 100 nM) .
- βIII-tubulin selectivity : Methyl substitutions enhance binding to βI/βIV isoforms, reducing resistance .
Validate via flow cytometry (Rhodamine-123 accumulation assay) and qPCR (βIII-tubulin mRNA quantification) .
Q. Q6. What in vitro assays are critical for validating antitubulin activity?
A6. Key assays include:
- Tubulin polymerization inhibition : Measure IC50 using purified bovine tubulin (e.g., compound 4 IC50 = 21 nM) .
- Cell cycle analysis : G2/M arrest in MDA-MB-435 cells via flow cytometry (≥50% arrest at 100 nM) .
- Competitive binding : Displace [³H]colchicine in radiometric assays .
Data Contradictions and Reproducibility
Q. Q7. How should researchers address conflicting IC50 values across studies?
A7. Potential sources of variability:
Q. Q8. Why do some derivatives show reduced activity despite structural similarity?
A8. Subtle changes (e.g., N-aryl vs. N-alkyl ) disrupt key interactions:
- N-(3,4-dimethoxyphenyl) (19) : Lower activity (IC50 = 183 nM) due to altered π-π stacking vs. N-(4-methoxyphenyl) (10) (IC50 = 38.6 nM) .
Use SAR studies to prioritize substituents at the 4-position .
Preclinical Development Considerations
Q. Q9. What pharmacokinetic parameters are critical for advancing derivatives to in vivo models?
A9. Focus on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
